molecular formula C11H16N2O2S B2860719 2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione CAS No. 1368435-36-2

2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione

Cat. No.: B2860719
CAS No.: 1368435-36-2
M. Wt: 240.32
InChI Key: WGVROTXFLCCLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Hydantoin derivatives are highly valued in medicinal chemistry for their diverse biological and pharmacological activities. The hydantoin scaffold, to which "2-[3-(Aminomethyl)phenyl]-1λ⁶,2-thiazinane-1,1-dione" belongs, is recognized for its role in the development of various therapeutic agents. These compounds exhibit a range of biological activities that are beneficial in therapeutic and agrochemical applications. Moreover, hydantoins and their hybrids form a significant group of heterocycles crucial in the synthesis of non-natural amino acids and their conjugates with potential medical applications. The production of hydantoin using the Bucherer-Bergs reaction is highlighted for its efficiency in synthesizing important natural products and potential therapeutics (Shaikh et al., 2023).

Synthetic Chemistry Applications

In synthetic chemistry, the versatility of the hydantoin scaffold is explored for the discovery of novel molecules. The 2,4-Thiazolidinedione (TZD) scaffold, closely related to the hydantoin structure, is extensively studied for its role as a PTP 1B inhibitor, showcasing its importance in managing insulin resistance and Type 2 Diabetes Mellitus. The review of the journey of TZDs as PTP 1B inhibitors from 2012 to 2018 provides insight into structural amendments to optimize potential PTP 1B inhibitors (Verma et al., 2019).

Safety and Hazards

  • Safety Precautions : Handle with care, use appropriate protective equipment, and avoid inhalation, ingestion, or skin contact. Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety information .

Properties

IUPAC Name

[3-(1,1-dioxothiazinan-2-yl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-16(13,14)15/h3-5,8H,1-2,6-7,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVROTXFLCCLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.